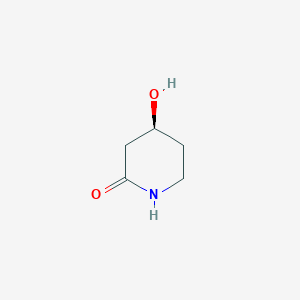

(S)-4-Hydroxypiperidin-2-one

Descripción general

Descripción

(S)-4-Hydroxypiperidin-2-one is a chiral compound with a hydroxyl group attached to the fourth carbon of a piperidin-2-one ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxypiperidin-2-one typically involves the reduction of 4-piperidone. One common method is the asymmetric reduction using chiral catalysts to ensure the production of the (S)-enantiomer. For instance, the use of chiral borane reagents or enzymes can facilitate this reduction under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-piperidone in the presence of chiral ligands. This method ensures high enantioselectivity and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: (S)-4-Hydroxypiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 4-piperidone.

Reduction: Further reduction can lead to the formation of piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as halides (e.g., HCl) or amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products:

Oxidation: 4-Piperidone

Reduction: Piperidine derivatives

Substitution: Various substituted piperidines depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-4-Hydroxypiperidin-2-one serves as a precursor in the development of drugs targeting neurological disorders. Its structural properties enable it to interact with biological targets effectively. For instance, studies have shown that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 2.09 μg/mL for specific derivatives .

Additionally, it has been explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells, demonstrating cytotoxicity superior to traditional chemotherapeutics like bleomycin .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing various complex molecules. It can undergo asymmetric reductions and other transformations to yield diverse piperidine derivatives with significant biological activities. Its application extends to synthesizing fine chemicals and agrochemicals, where it acts as a chiral building block.

Enzyme Mechanism Studies

The compound is also valuable in studying enzyme mechanisms. It can serve as a substrate or inhibitor for various enzymes, allowing researchers to explore biochemical pathways and interactions at the molecular level.

Case Study 1: Anti-Tuberculosis Activity

A study highlighted the synthesis of indeno[1,2-c]quinoline derivatives incorporating this compound. Among these derivatives, one compound exhibited remarkable anti-tuberculosis activity with an MIC of 2.09 μg/mL. This finding underscores the potential of this compound in developing novel anti-infective agents .

Case Study 2: Cancer Therapeutics

Research into piperidine derivatives has shown that compounds derived from this compound can inhibit tumor growth effectively. For example, one derivative demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to established drugs, suggesting that structural modifications around this core could lead to more effective cancer treatments .

Mecanismo De Acción

The mechanism of action of (S)-4-Hydroxypiperidin-2-one largely depends on its role as an intermediate or active compound in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl group and the piperidin-2-one ring structure allow it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its activity.

Comparación Con Compuestos Similares

4-Piperidone: Lacks the hydroxyl group, making it less versatile in certain reactions.

Piperidine: A fully saturated ring without the carbonyl group, leading to different reactivity.

2-Piperidone: The carbonyl group is at a different position, altering its chemical properties.

Uniqueness: (S)-4-Hydroxypiperidin-2-one is unique due to its chiral nature and the presence of both a hydroxyl and a carbonyl group. This combination allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

(S)-4-Hydroxypiperidin-2-one, also known as 4-hydroxy-2-piperidinone, is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 115.13 g/mol. Its structure features a piperidine ring with a hydroxyl group at the 4-position, contributing to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown effectiveness against multi-drug resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The compound exhibited dual inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria, thus hindering their growth and survival .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Acinetobacter baumannii | 16 µg/mL | Effective against MDR strains |

| Staphylococcus aureus | 8 µg/mL | Potent against VISA strains |

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. Research indicates that it may influence neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). In particular, it has been noted to act as an allosteric modulator for certain receptors, enhancing the efficacy of endogenous neurotransmitters without directly activating the receptor itself .

Case Study: Neuropharmacological Assessment

In a study involving transgenic mice with altered expression levels of mGluR5 (a type of GPCR), this compound demonstrated varying effects on calcium mobilization responses. This suggests a potential role in treating neurological disorders by modulating synaptic transmission .

Toxicity Profile

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Toxicological studies indicate that the compound is harmful if ingested and can cause skin irritation upon contact. The LD50 value remains to be fully characterized in vivo; however, preliminary assessments categorize it under moderate toxicity levels .

Table 2: Toxicity Profile

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Irritation | Causes skin corrosion/irritation |

| Long-term Effects | Not fully characterized |

Propiedades

IUPAC Name |

(4S)-4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473408 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476014-92-3 | |

| Record name | (S)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.